molecular formula C15H17ClN4OS B3000365 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 1795365-06-8

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No.: B3000365
CAS No.: 1795365-06-8
M. Wt: 336.84
InChI Key: TWDIIBMUWZWACO-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 1795365-06-8) is a synthetic organic compound with the molecular formula C15H17ClN4OS and a molecular weight of 336.84 g/mol . This complex molecule is characterized by a unique hybrid structure incorporating a 1,4-thiazepane ring, a 2-chlorophenyl group, and a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a significant pharmacophore in medicinal chemistry, known for its presence in a wide range of biologically active molecules . Compounds containing this ring system have demonstrated diverse biological activities in research settings, including antifungal, anticancer, and anticonvulsant properties . For instance, structurally related 1,2,4-triazole derivatives have been investigated for their potential as anticonvulsant agents, showing protection in models like the 6 Hz psychomotor and maximal electroshock (MES) tests . The specific spatial arrangement of the 1,4-thiazepane and chlorophenyl groups in this compound may offer a valuable template for exploring new structure-activity relationships, particularly in the development of central nervous system (CNS)-active compounds or enzyme inhibitors. This chemical is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can obtain this compound from specific suppliers, with available packaging ranging from 1mg to 40mg .

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c16-13-4-2-1-3-12(13)14-5-6-19(7-8-22-14)15(21)9-20-11-17-10-18-20/h1-4,10-11,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDIIBMUWZWACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazepane ring and a triazole moiety, which are known for their diverse biological activities. The presence of the chlorophenyl group may enhance its interaction with biological targets.

Molecular Formula: C19H19ClN2OS
Molecular Weight: 363.9 g/mol
CAS Number: 1788681-15-1

Biological Activity Overview

The biological activity of this compound can be assessed through various pharmacological assays. Its structural components suggest potential activities such as:

  • Anticancer Activity: The thiazepane and triazole moieties have been linked to cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Compounds with similar structures have shown significant antibacterial and antifungal activities.
  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases.

The mechanisms by which this compound exerts its biological effects may involve:

  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce ROS in cancer cells, leading to apoptosis.
  • Autophagy Modulation: The compound may influence autophagic pathways, which are critical in cancer cell survival and death.
  • Enzyme Interaction: Inhibition of metabolic enzymes could lead to altered cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Cytotoxicity Studies

A study on triazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). For instance, a related compound showed IC50 values indicating potent anticancer properties .

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-710
Triazole Derivative BBel-740215

Enzyme Inhibition

Research indicates that thiazepane-based compounds can inhibit AChE activity significantly. This inhibition is crucial for developing treatments for conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazepane Ring

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenyl)ethanone
  • Structure : Replaces the triazole group with a 2-fluorophenyl ring.
  • Properties: The fluorine atom enhances lipophilicity and may improve blood-brain barrier penetration compared to the triazole variant. No antifungal data are reported, but fluorinated analogs often exhibit enhanced bioavailability .
  • Synthetic Pathway : Similar to triazole derivatives, involving α-halogenated ketone coupling with thiazepane intermediates .
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone
  • Structure : Features a sulfone group on the thiazepane and a thiophene substituent.
  • Properties: The sulfone group increases polarity and may reduce off-target binding.
  • Molecular Weight : 349.5 g/mol (vs. 367.9 g/mol for the target compound) .

Variations in the Ethanone Moiety

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • Structure: Lacks the thiazepane ring; retains the triazole-ethanone group with a difluorophenyl substituent.
  • Antifungal Activity: Demonstrates moderate activity against Candida albicans (MIC = 32 µg/mL), attributed to triazole-mediated inhibition of lanosterol 14α-demethylase .
  • Crystallography : Exhibits C–H···N hydrogen bonding patterns similar to the target compound, stabilizing crystal packing .
2-(Pyridin-4-ylamino)-1-(1H-1,2,4-triazol-1-yl)ethanone
  • Structure: Substitutes ethanone with a pyridinylamino group.
  • Properties : Reduced logP (1.8 vs. 3.2 for the target compound) due to the hydrophilic pyridine ring, likely affecting membrane permeability .

Data Table: Key Comparative Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone C₁₇H₁₉ClN₄OS 367.9 2-Chlorophenyl, 1,2,4-triazole Antifungal (inferred from analogs)
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenyl)ethanone C₁₉H₁₈ClFN₂OS 380.9 2-Chlorophenyl, 2-fluorophenyl N/A
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone C₁₇H₁₉NO₃S₂ 349.5 Sulfone, thiophene N/A
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone C₁₀H₈F₂N₃O 237.2 2,4-Difluorophenyl, 1,2,4-triazole MIC = 32 µg/mL (C. albicans)

Research Findings and Implications

  • Antifungal Mechanism : The 1,2,4-triazole group in the target compound likely inhibits fungal cytochrome P450 enzymes, analogous to fluconazole derivatives .
  • Synthetic Challenges : Coupling α-halogenated ketones with thiazepane intermediates requires precise stoichiometry and anhydrous conditions to avoid side reactions .

Q & A

Basic Research Question

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) can confirm the presence of the triazole (δ ~8.6–8.8 ppm for triazole protons) and thiazepane (δ ~3.2–4.0 ppm for N–CH₂) moieties .
  • IR : Look for carbonyl stretches (~1685 cm1^{-1}) and C–N vibrations (~1265 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ peaks consistent with the molecular formula (C₁₆H₁₆ClN₃OS).

How does the 2-chlorophenyl group influence the compound’s biological activity?

Advanced Research Question
The 2-chlorophenyl group may enhance lipophilicity and receptor binding. For analogs (e.g., 1-(2,4-difluorophenyl)-2-triazolyl ethanone), halogen substitution improves antifungal activity by interacting with cytochrome P450 enzymes (e.g., CYP51 in fungi) . Experimental Design :

  • Compare bioactivity of 2-chlorophenyl vs. unsubstituted phenyl derivatives in antifungal assays (e.g., MIC against Candida spp.).
  • Perform molecular docking to assess binding to fungal lanosterol 14α-demethylase .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .
  • Waste Disposal : Collect halogenated byproducts separately and treat via incineration or licensed chemical waste services .

How can discrepancies in biological activity data between batches be investigated?

Advanced Research Question
Batch-to-batch variability may arise from:

  • Stereochemical impurities : Use chiral HPLC to assess enantiomeric purity, as seen in azole antifungal studies .
  • Residual solvents : Perform GC-MS to detect traces of DMF or THF, which can inhibit microbial growth and skew bioassays .
    Mitigation : Implement strict QC protocols, including elemental analysis and 1H^1H NMR integration for molar ratios .

What computational tools are suitable for predicting the compound’s pharmacokinetics?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.5–3.5 for similar triazoles) and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., via GROMACS) to assess blood-brain barrier penetration, critical for CNS-targeted applications .

How does the thiazepane ring conformation affect the compound’s stability?

Advanced Research Question
The seven-membered thiazepane ring may adopt boat or chair conformations, influencing solubility and degradation. Methodology :

  • Compare stability in aqueous buffers (pH 1–10) via accelerated degradation studies (40°C, 75% RH).
  • Analyze degradation products (e.g., ring-opened sulfides) using LC-HRMS .

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